molecular formula C26H24N4O2S B2643469 N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide CAS No. 1207040-83-2

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

Cat. No.: B2643469
CAS No.: 1207040-83-2
M. Wt: 456.56
InChI Key: NQMWARHCEDULME-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (CAS 1207040-83-2) is a synthetic organic compound with a molecular formula of C₂₆H₂₄N₄O₂S and a molecular weight of 456.56 g/mol . This benzamide derivative features a complex structure incorporating imidazole and sulfanyl functional groups, which are of significant interest in various research fields, particularly in medicinal chemistry and drug discovery. Compounds with similar structural motifs, such as the N-benzyl benzamide scaffold, have been identified as potent and selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), providing a promising strategy for investigating treatments for cognitive dysfunction associated with advanced Alzheimer's disease . Furthermore, the imidazole ring is a privileged structure in pharmaceuticals, known to interact with a wide range of biological targets . Benzimidazole-based molecules, which are structurally related, have demonstrated potent antimicrobial activity against resistant strains like MRSA and Escherichia coli, as well as antifungal and anticancer activities against various cell lines . The presence of the benzamide group is also associated with carbonic anhydrase inhibition in related compounds, suggesting potential for research in other therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel molecules or as a reference standard in biological screening assays.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c31-24(28-17-20-7-3-1-4-8-20)19-33-26-27-15-16-30(26)23-13-11-22(12-14-23)25(32)29-18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMWARHCEDULME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide features a unique structure comprising an imidazole ring, a benzamide moiety, and a sulfanyl group. Its molecular formula is C26H24N4O2SC_{26}H_{24}N_{4}O_{2}S with a molecular weight of 456.6 g/mol. This structural configuration allows for diverse interactions with biological targets, enhancing its therapeutic potential.

Medicinal Chemistry

This compound is being investigated for its anticancer and antimicrobial properties:

  • Anticancer Activity : Studies have shown that similar imidazole derivatives can inhibit cell growth in various cancer cell lines. One study demonstrated that this compound significantly inhibited proliferation in human T-cell lymphoblastic leukemia cells, inducing apoptosis through the downregulation of key proteins such as dihydrofolate reductase (DHFR) .
  • Antimicrobial Effects : Research indicates that imidazole-based compounds exhibit antimicrobial activity by interacting with microbial enzymes. This property suggests potential applications in treating infections caused by resistant strains .

The compound acts as an enzyme inhibitor , particularly against metalloenzymes due to the coordination of its imidazole ring with metal ions. The benzamide group can interact with specific protein binding sites, influencing enzyme or receptor activity. The sulfanyl linkage allows for redox reactions, which may enhance the compound's reactivity and stability .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.
  • Substitution : The benzyl groups can participate in nucleophilic substitution reactions .

Similar Compounds

Compound NameStructureBiological Activity
BenzimidazoleBenzimidazole StructureAntiviral, antifungal
HistidineHistidine StructureEssential amino acid
MetronidazoleMetronidazole StructureAntibiotic, antiprotozoal

This compound is unique due to its combination of functional groups that confer specific chemical reactivity and biological activity.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. These compounds demonstrated selective inhibition of bacterial enzymes over human counterparts, suggesting their utility in developing antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide group can interact with protein binding sites, influencing the activity of enzymes or receptors. The sulfanyl linkage can undergo redox reactions, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include derivatives with variations in the imidazole substituents, benzamide modifications, or alternative linkages. Below is a detailed analysis of key analogs and their properties:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Solubility Biological Activity Synthesis Approach
Target Compound Benzamide-Imidazole Sulfanyl-benzylcarbamoyl Moderate* Undisclosed† Multi-step amidation
Ponatinib Derivatives (17, 18) Imidazole-Benzamide Dimethylamino/Pyrrolidinyl-methyl Improved No potency improvement Amine substitution
Benzoimidazole-Benzohydrazide (6a-l) Benzoimidazole Halogenated benzylidene Variable‡ Antifungal Multi-step
Compound 2g Benzamide-Imidazole Hexyloxy, amino-oxo-phenylpropanamide Low§ Undisclosed Etherification

*Moderate solubility inferred from benzamide/benzyl groups. †Activity presumed based on structural similarity to kinase inhibitors (e.g., imidazole-based drugs). ‡Halogen substituents (e.g., Cl, F) may reduce solubility compared to non-halogenated analogs. §Long hexyloxy chain likely reduces aqueous solubility.

Key Findings

Imidazole Substituent Effects: The target compound’s sulfanyl group replaces the amine-based substituents seen in Ponatinib derivatives (e.g., dimethylamino or pyrrolidinyl groups). While amine substituents in Ponatinib analogs aimed to improve solubility, they failed to enhance potency .

Benzamide vs. Benzohydrazide Cores: Benzoimidazole-benzohydrazide derivatives (e.g., 6a-l) exhibit antifungal activity, attributed to the hydrazide group and halogenated benzylidene substituents . In contrast, the target compound’s benzamide core and non-halogenated benzyl groups suggest higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Linkage Modifications :

  • Compound 2g features a hexyloxy ether linkage between the imidazole and benzamide, which may reduce solubility compared to the target compound’s shorter sulfanyl chain. The hexyloxy group could also impact bioavailability due to increased molecular weight and flexibility.

Biological Activity

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a benzamide moiety, and a sulfanyl group. Its structure can be represented as follows:

C26H24N4O2S\text{C}_{26}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group may interact with specific protein binding sites, influencing enzyme or receptor activity.
  • Redox Reactions : The sulfanyl linkage can undergo oxidation and reduction reactions, which may alter the compound's reactivity and stability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell growth in various cancer cell lines through mechanisms involving downregulation of key proteins like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Antimicrobial Effects

Research indicates that imidazole-based compounds possess antimicrobial properties. The ability to interact with microbial enzymes suggests potential applications in treating infections caused by resistant strains .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, demonstrating its potential as a therapeutic agent against leukemia .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. The study found that these compounds could selectively inhibit bacterial enzymes over human counterparts, suggesting their utility in developing antibiotics .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AnticancerHuman T-cell leukemiaInhibition of proliferation
AntimicrobialBacterial enzymesInhibition of enzyme activity
Enzyme InhibitionPantothenate kinaseSelective inhibition

Q & A

Synthetic Methodology and Optimization

Q: What synthetic strategies are employed for N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized? A:

  • Multi-step synthesis : Begin with benzimidazole core formation via cyclization of o-phenylenediamine derivatives under acidic conditions. Introduce the sulfanyl moiety via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Coupling reactions : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzylcarbamoyl group to the imidazole-thioether intermediate .
  • Optimization :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Temperature control : Reflux conditions (80–100°C) for imidazole functionalization improve yield .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Structural Characterization Techniques

Q: How is the molecular structure of this compound validated experimentally? A:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement via SHELXL (anisotropic displacement parameters, R-factor < 0.05) ensures accuracy .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
  • Spectroscopic validation :
    • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm) .
    • HPLC : Purity assessment with C18 columns (ACN/water mobile phase) .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate its pharmacological potential? A:

  • Enzyme inhibition : Test against CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 25(OH)D3_3 to 24,25(OH)2_2D3_3) .
  • Antiprotozoal activity : Assess IC50_{50} values against Leishmania or Trypanosoma via MTT assays, comparing to reference drugs (e.g., miltefosine) .
  • DNA binding : Fluorescence quenching studies with ethidium bromide-displacement assays quantify intercalation potential .

Computational Modeling and QSAR

Q: How can QSAR models guide the optimization of its biological activity? A:

  • Descriptor selection : Compute topological (e.g., Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters using Gaussian09 .
  • Model validation : Partial Least Squares (PLS) regression with cross-validation (R2^2 > 0.8) identifies key predictors (e.g., sulfanyl group electronegativity correlates with antiprotozoal activity) .
  • Derivative design : Bioisosteric replacements (e.g., tetrazole for carboxylic acid) enhance metabolic stability, as demonstrated in dual MCL-1/BCL inhibitors .

Data Contradiction Analysis

Q: How to resolve discrepancies between crystallographic data and computational models? A:

  • Refinement protocols : Re-analyze diffraction data with SHELXL (TWIN/BASF commands for twinned crystals) and validate with Rfree_\text{free} .
  • Docking validation : Compare ORTEP-generated crystal structures with AutoDock Vina poses; adjust force field parameters (e.g., AMBER) to reconcile bond angle deviations .
  • Hirshfeld vs. DFT : Cross-validate hydrogen-bonding distances from Hirshfeld surfaces with DFT-calculated electrostatic potentials (B3LYP/6-31G*) .

Advanced Derivative Design

Q: How to design derivatives with improved selectivity for target enzymes? A:

  • Scaffold hopping : Replace the benzamide group with sulfonamide bioisosteres (e.g., ZINC C01063900 derivatives) to enhance CYP24A1 binding .
  • Molecular docking : Use Glide (Schrödinger Suite) to screen virtual libraries for interactions with catalytic residues (e.g., His220^{220} in CYP24A1) .
  • Pharmacokinetic tuning : Introduce fluorine atoms (meta/para positions) to improve BBB penetration, as seen in tabun reactivators .

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